molecular formula C19H21ClN2S B14170885 2-Chloro-10-(1-methyl-3-piperidylmethyl)phenothiazine CAS No. 3689-38-1

2-Chloro-10-(1-methyl-3-piperidylmethyl)phenothiazine

Cat. No.: B14170885
CAS No.: 3689-38-1
M. Wt: 344.9 g/mol
InChI Key: HCUMMQCPFIANLM-UHFFFAOYSA-N
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Description

2-Chloro-10-(1-methyl-3-piperidylmethyl)phenothiazine is a chemical compound with the molecular formula C19H21ClN2S and a molecular weight of 344.901 g/mol It is a derivative of phenothiazine, a class of compounds known for their diverse pharmacological properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-10-(1-methyl-3-piperidylmethyl)phenothiazine typically involves the reaction of 2-chlorophenothiazine with 1-methyl-3-piperidylmethyl chloride under basic conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-10-(1-methyl-3-piperidylmethyl)phenothiazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Chloro-10-(1-methyl-3-piperidylmethyl)phenothiazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-10-(1-methyl-3-piperidylmethyl)phenothiazine involves its interaction with various molecular targets, including dopamine receptors in the brain. By binding to these receptors, the compound can modulate neurotransmitter activity, leading to its potential antipsychotic effects. Additionally, it may interact with other receptors and enzymes, contributing to its diverse pharmacological properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-10-(1-methyl-3-piperidylmethyl)phenothiazine is unique due to its specific substitution pattern, which may confer distinct pharmacological properties compared to other phenothiazine derivatives. Its unique structure allows for specific interactions with molecular targets, potentially leading to different therapeutic effects and side effect profiles .

Properties

CAS No.

3689-38-1

Molecular Formula

C19H21ClN2S

Molecular Weight

344.9 g/mol

IUPAC Name

2-chloro-10-[(1-methylpiperidin-3-yl)methyl]phenothiazine

InChI

InChI=1S/C19H21ClN2S/c1-21-10-4-5-14(12-21)13-22-16-6-2-3-7-18(16)23-19-9-8-15(20)11-17(19)22/h2-3,6-9,11,14H,4-5,10,12-13H2,1H3

InChI Key

HCUMMQCPFIANLM-UHFFFAOYSA-N

Canonical SMILES

CN1CCCC(C1)CN2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl

Origin of Product

United States

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